molecular formula C9H7NOS B8687392 4-Formyl-3-(methylsulfanyl)benzonitrile

4-Formyl-3-(methylsulfanyl)benzonitrile

Cat. No. B8687392
M. Wt: 177.22 g/mol
InChI Key: ZIWNZKLVXBOJPA-UHFFFAOYSA-N
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Patent
US08889700B2

Procedure details

3-Fluoro-4-formylbenzonitrile (2.00 g, 13.4 mmol; Example 8A) was dissolved in DMSO (27 ml), and sodium methanethiolate (1.50 g, 21.5 mmol) was added with ice-bath cooling. The mixture was stirred for 45 min and then diluted with water (100 ml). The resulting precipitated product was filtered off with suction, washed with water and dried under reduced pressure. This gave 1.36 g (51% of theory) of the target compound as a yellow crystalline solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=[O:11])[C:5]#[N:6].[CH3:12][S-:13].[Na+]>CS(C)=O.O>[CH:10]([C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[S:13][CH3:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1C=O
Name
Quantity
27 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The resulting precipitated product
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(=O)C1=C(C=C(C#N)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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